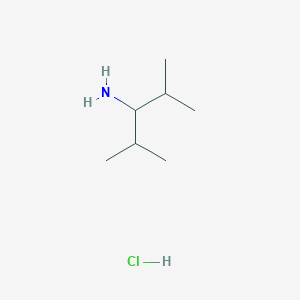![molecular formula C25H24FN5O2 B2918114 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone CAS No. 1260988-44-0](/img/structure/B2918114.png)
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Applications De Recherche Scientifique
Disposition and Metabolism
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the pharmacokinetics and metabolic pathways of compounds with similar structures. The research found that SB-649868 is primarily eliminated via feces, with a significant part of the metabolism involving the oxidation of the benzofuran ring, leading to the formation of a principal metabolite in the excreta (Renzulli et al., 2011). This study suggests the importance of understanding the metabolic pathways and excretion mechanisms of similar compounds for their therapeutic application.
Anxiolytic-like Effects
Research on the anxiolytic-like effect of new compounds, specifically 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), demonstrates the potential therapeutic applications of piperazine derivatives. The study indicated that the compound exhibits anxiolytic-like activity without altering mnemonic activity, suggesting its potential for treating anxiety disorders while minimizing cognitive side effects (Brito et al., 2017).
Metabolite Characterization
The metabolism and disposition of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, highlight the comprehensive analysis of metabolites, indicating that the compound is well absorbed and extensively metabolized with excretion in both bile and urine (Christopher et al., 2010). This type of study underscores the significance of metabolite identification and characterization in understanding the pharmacological profile of new therapeutic agents.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound acts as an inhibitor of ENTs . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor
Biochemical Pathways
The compound affects the nucleoside transport pathways . By inhibiting ENTs, it disrupts the normal function of these transporters, which are responsible for the uptake of nucleosides and nucleobases across cell membranes. This can have downstream effects on nucleotide synthesis and adenosine regulation .
Result of Action
The inhibition of ENTs by the compound can lead to a decrease in nucleotide synthesis and a disruption in adenosine regulation . This can have various molecular and cellular effects, depending on the specific role of these processes in different cell types and tissues.
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-18-8-10-19(11-9-18)24-27-25(33-28-24)22-7-4-12-31(22)17-23(32)30-15-13-29(14-16-30)21-6-3-2-5-20(21)26/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHRXKUGIKAWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

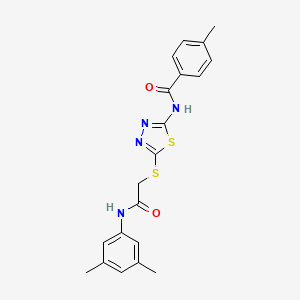
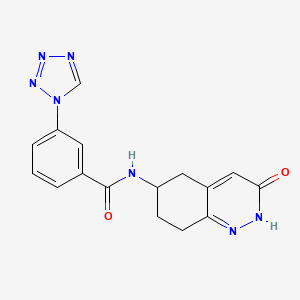
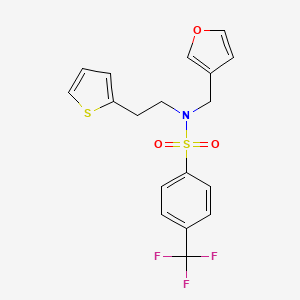
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)
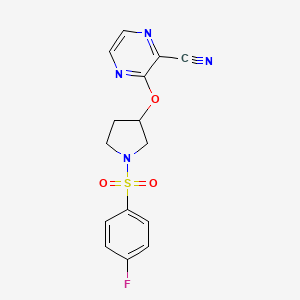
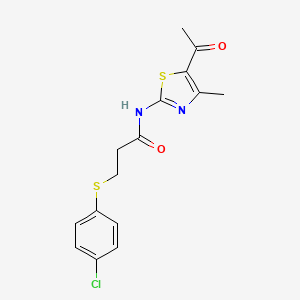

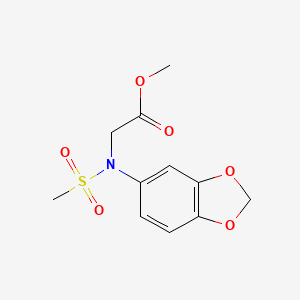
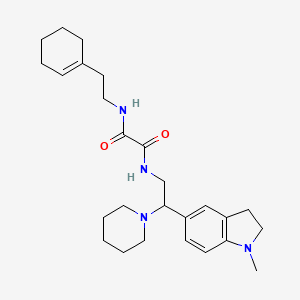
![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)
![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)
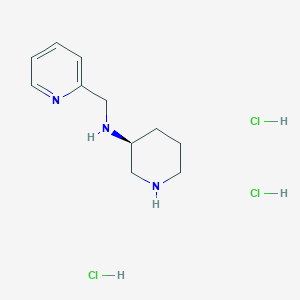
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)
